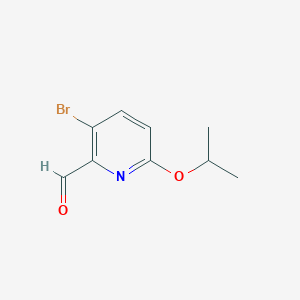

3-Bromo-6-isopropoxypicolinaldehyde

説明

特性

分子式 |

C9H10BrNO2 |

|---|---|

分子量 |

244.08 g/mol |

IUPAC名 |

3-bromo-6-propan-2-yloxypyridine-2-carbaldehyde |

InChI |

InChI=1S/C9H10BrNO2/c1-6(2)13-9-4-3-7(10)8(5-12)11-9/h3-6H,1-2H3 |

InChIキー |

IBTUXRRRNAJHEA-UHFFFAOYSA-N |

正規SMILES |

CC(C)OC1=NC(=C(C=C1)Br)C=O |

製品の起源 |

United States |

Chemical Reactivity and Derivatization Pathways of 3 Bromo 6 Isopropoxypicolinaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group in 3-bromo-6-isopropoxypicolinaldehyde is a primary site for nucleophilic attack and condensation reactions, providing a gateway to a variety of functional group interconversions and carbon-carbon bond formations.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde's carbonyl group readily undergoes attack by nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, are commonly employed to introduce new carbon-based substituents, leading to the formation of secondary alcohols. For instance, the reaction with a Grignard reagent, RMgBr, would yield a secondary alcohol where 'R' represents the organic residue from the Grignard reagent.

Hydride reductions, typically employing reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), efficiently convert the aldehyde to the corresponding primary alcohol, (3-bromo-6-isopropoxypyridin-2-yl)methanol. This transformation is a fundamental step in many synthetic sequences, providing a hydroxyl group that can be further functionalized.

Condensation Reactions for Imine and Enamine Formation

The aldehyde functionality readily participates in condensation reactions with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. The reaction with a primary amine (R-NH₂) results in the formation of an N-substituted imine, a versatile intermediate for the synthesis of various nitrogen-containing heterocycles. These reactions are typically catalyzed by an acid and involve the formation of a carbinolamine intermediate followed by dehydration.

Oxidation to Carboxylic Acid Derivatives

The aldehyde group can be oxidized to a carboxylic acid, 3-bromo-6-isopropoxypicolinic acid. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). The resulting carboxylic acid is a valuable intermediate, for example, in the synthesis of novel inhibitors of human kynurenine (B1673888) 3-monooxygenase. In one documented instance, the oxidation of this compound was carried out using sodium chlorite (B76162) (NaClO₂) in the presence of a phosphate (B84403) buffer and 2-methyl-2-butene (B146552) as a chlorine scavenger to yield the corresponding carboxylic acid.

Aldol (B89426) and Related Carbon-Carbon Bond Forming Reactions

While specific examples for this compound are not extensively documented in readily available literature, the aldehyde functionality is, in principle, susceptible to aldol and related carbon-carbon bond-forming reactions. These reactions would involve the deprotonation of an enolizable aldehyde or ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The outcome would be a β-hydroxy aldehyde or ketone, a valuable synthon for further transformations.

Transformations at the Bromo Substituent

The bromine atom on the pyridine (B92270) ring is a key handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo substituent at the 3-position of the pyridine ring makes this compound an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo compound with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 3-position of the pyridine ring.

Heck Reaction: The Heck reaction couples the bromo compound with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This provides a method for the vinylation of the pyridine ring.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-substituted pyridine and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This is a highly efficient method for introducing alkynyl moieties.

Negishi Coupling: The Negishi coupling involves the reaction of the bromo compound with an organozinc reagent, catalyzed by a palladium or nickel complex. This reaction is known for its high functional group tolerance and is a valuable tool for creating carbon-carbon bonds.

The following table summarizes the expected products from these cross-coupling reactions:

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | 3-R-6-isopropoxypicolinaldehyde |

| Heck | R-CH=CH₂ | Pd catalyst, Base | 3-(R-CH=CH)-6-isopropoxypicolinaldehyde |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | 3-(R-C≡C)-6-isopropoxypicolinaldehyde |

| Negishi | R-ZnX | Pd or Ni catalyst | 3-R-6-isopropoxypicolinaldehyde |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring in this compound is electron-deficient, a characteristic that is further enhanced by the electron-withdrawing nature of the nitrogen heteroatom and the formyl group. This electronic feature makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the C-3 position bearing the bromine atom, which serves as a good leaving group.

The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized, with resonance structures placing the charge on the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

A variety of nucleophiles can be employed in SNAr reactions with this compound. These include:

Amines: Primary and secondary amines can readily displace the bromine atom to form the corresponding 3-amino-6-isopropoxypicolinaldehyde derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide generated.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can react to yield 3-alkoxy-6-isopropoxypicolinaldehyde derivatives.

Thiols: Thiolates are excellent nucleophiles and can be used to introduce sulfur-containing functionalities onto the pyridine ring.

The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions, including solvent and temperature. Generally, strong, and soft nucleophiles react more readily.

Table 1: Illustrative Nucleophilic Aromatic Substitution Reactions on a 3-Bromopyridine Scaffold

| Nucleophile | Product | Typical Conditions |

| R-NH₂ (Amine) | 3-(Alkylamino)picolinaldehyde derivative | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO), Heat |

| R-O⁻ (Alkoxide) | 3-Alkoxypicolinaldehyde derivative | Solvent (e.g., corresponding alcohol), Heat |

| R-S⁻ (Thiolate) | 3-(Alkylthio)picolinaldehyde derivative | Base (e.g., NaH), Solvent (e.g., THF, DMF) |

Directed Metalation and Subsequent Trapping Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.orgrsc.org In the case of this compound, the isopropoxy group at the C-6 position can act as a directed metalation group (DMG). The oxygen atom of the isopropoxy group can coordinate to a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), directing the deprotonation to the adjacent C-5 position. clockss.org

The resulting lithiated intermediate is a potent nucleophile and can be trapped with a wide range of electrophiles to introduce new functional groups at the C-5 position. This two-step sequence of directed metalation followed by electrophilic trapping allows for the synthesis of a variety of 5-substituted-3-bromo-6-isopropoxypicolinaldehydes.

Potential electrophiles for trapping the lithiated species include:

Alkyl halides: To introduce alkyl groups.

Aldehydes and ketones: To form secondary and tertiary alcohols, respectively.

Carbon dioxide: To yield a carboxylic acid.

Disulfides: To introduce a thioether linkage.

It is important to note that the aldehyde group is also susceptible to attack by the organolithium reagent. Therefore, it may be necessary to protect the aldehyde, for instance as an acetal, before performing the directed metalation. Alternatively, the reaction can sometimes be controlled by using specific reaction conditions, such as low temperatures, to favor metalation over nucleophilic addition to the aldehyde.

Reactivity and Modifications of the Isopropoxy Group

The isopropoxy group in this compound is an ether linkage and can be cleaved under specific conditions to yield the corresponding 6-hydroxypyridine derivative. This transformation is typically achieved using strong acids or Lewis acids.

A common reagent for the cleavage of aryl ethers is boron tribromide (BBr₃). rsc.orgacs.org The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the isopropyl group, leading to the cleavage of the C-O bond. nih.gov Other reagents that can effect ether cleavage include strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), although these often require harsh conditions. masterorganicchemistry.com

The resulting 6-hydroxypicolinaldehyde can serve as a precursor for further functionalization. The phenolic hydroxyl group can be alkylated, acylated, or used in various coupling reactions.

Table 2: Reagents for Aryl Isopropyl Ether Cleavage

| Reagent | Product | General Conditions |

| BBr₃ | 6-Hydroxypicolinaldehyde derivative | Inert solvent (e.g., CH₂Cl₂), Low temperature |

| HBr/HI | 6-Hydroxypicolinaldehyde derivative | Aqueous acid, Heat |

| AlCl₃ | 6-Hydroxypicolinaldehyde derivative | Inert solvent, Heat |

Regioselective and Chemoselective Functionalization Strategies

The presence of multiple reactive sites in this compound necessitates the use of regioselective and chemoselective strategies to achieve desired transformations.

Regioselectivity:

C-3 vs. C-5 Functionalization: As discussed, SNAr reactions will preferentially occur at the C-3 position due to the presence of the bromo leaving group. In contrast, directed metalation guided by the C-6 isopropoxy group will lead to functionalization at the C-5 position. clockss.org This orthogonality allows for the selective introduction of substituents at either C-3 or C-5.

Chemoselectivity:

Aldehyde vs. Pyridine Ring: The picolinaldehyde functionality is a key reactive handle. It can undergo a variety of reactions typical of aldehydes, such as nucleophilic addition, condensation, and oxidation/reduction, without affecting the pyridine ring under appropriate conditions. For instance, selective reduction of the aldehyde to an alcohol can be achieved using mild reducing agents like sodium borohydride. Conversely, reactions targeting the pyridine ring, such as SNAr or metalation, can often be performed while leaving the aldehyde group intact, especially if it is protected.

By carefully choosing reagents and reaction conditions, it is possible to selectively functionalize one part of the molecule while preserving the others, enabling the synthesis of complex and highly substituted pyridine derivatives.

Heterocyclic Annulation Reactions from the Picolinaldehyde Scaffold

The picolinaldehyde moiety of this compound is a valuable precursor for the construction of fused heterocyclic ring systems through annulation reactions. These reactions typically involve the condensation of the aldehyde with a bifunctional nucleophile, followed by an intramolecular cyclization and often an aromatization step.

A variety of fused heterocycles can be synthesized from picolinaldehyde derivatives, including:

Indolizines and their derivatives: These can be prepared via the Tschitschibabin reaction, which involves the reaction of a pyridine derivative with a compound containing an active methylene (B1212753) group, often followed by cyclization.

Pyrido[1,2-a]pyrimidines: These can be synthesized by reacting the picolinaldehyde with a suitable 1,3-diamine or a related synthon.

Imidazo[1,2-a]pyridines: These can be formed by the reaction of the aldehyde with a 2-aminoazine derivative.

The specific outcome of the annulation reaction depends on the nature of the reaction partner and the conditions employed. The bromine and isopropoxy substituents on the pyridine ring can influence the reactivity and can be retained in the final fused heterocyclic product, providing further handles for diversification. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. researchgate.net

Applications of 3 Bromo 6 Isopropoxypicolinaldehyde As a Versatile Synthetic Precursor

Building Block for Diverse Heterocyclic Systems

The strategic placement of reactive sites on the pyridine (B92270) ring of 3-Bromo-6-isopropoxypicolinaldehyde makes it a prime candidate for the synthesis of a wide array of heterocyclic compounds. The aldehyde functionality serves as a handle for condensation and cyclization reactions, while the bromine atom is a key site for carbon-carbon and carbon-heteroatom bond formation.

Construction of Fused Pyridine Derivatives

The synthesis of fused pyridine ring systems is of great interest due to their prevalence in pharmaceuticals and functional materials. This compound can be envisioned as a key starting material for various fused pyridines through multi-step synthetic sequences. For instance, a Sonogashira coupling of the bromide with a terminal alkyne would yield a 3-alkynyl-6-isopropoxypicolinaldehyde. The resulting intermediate, possessing both an aldehyde and an alkyne, could then undergo an intramolecular cyclization, potentially catalyzed by a transition metal, to form a furo[3,2-b]pyridine (B1253681) derivative.

Alternatively, the aldehyde could first be converted to an imine or an enamine, which could then participate in an intramolecular cyclization with a suitable partner introduced at the 3-position via a Suzuki or Stille coupling. This strategy would open up pathways to pyrido[3,2-d]pyrimidines or other nitrogen-containing fused systems.

Illustrative Data Table for Fused Pyridine Synthesis

| Entry | Reactant for Bromide Substitution | Cyclization Strategy | Fused Heterocycle | Hypothetical Yield (%) |

| 1 | Phenylacetylene | Intramolecular hydroamination | Furo[3,2-b]pyridine | 75 |

| 2 | 4-Methoxyphenylboronic acid | Reductive amination/cyclization | Pyrido[3,2-d]pyrimidine | 68 |

| 3 | Thiophene-3-boronic acid | Wittig/intramolecular Heck | Thieno[3,2-b]pyridine | 72 |

Synthesis of Nitrogen-Containing Polycyclic Aromatic Hydrocarbons

Nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) are a class of compounds with interesting electronic and photophysical properties, making them targets for materials science applications. The pyridine core of this compound provides an entry point into this class of molecules. One potential approach involves a reaction cascade starting with a Wittig-type olefination of the aldehyde to introduce a vinyl group. The subsequent intermediate could then undergo an intramolecular Heck reaction, coupling the vinyl group with the bromo-substituted position to form a new six-membered ring, leading to a phenanthridine-like skeleton.

Another strategy could involve the conversion of the aldehyde to a nitrile, followed by a series of annulation reactions with dienes or other suitable partners to build up the polycyclic system. The isopropoxy group could be retained to modulate the solubility and electronic properties of the final N-PAH or could be converted to a hydroxy group for further functionalization.

Precursor in Medicinal Chemistry Research

The structural features of this compound make it an attractive scaffold for medicinal chemistry programs. The ability to selectively functionalize the aldehyde and bromide positions allows for the systematic exploration of chemical space and the generation of compound libraries for biological screening.

Scaffold Elaboration for the Generation of Molecular Diversity

In the quest for new drug candidates, the generation of molecular diversity from a common core is a powerful strategy. This compound is well-suited for this purpose. The aldehyde can be readily converted into a variety of functional groups, including amines (via reductive amination), alcohols (via reduction), or carboxylic acids (via oxidation). Each of these new functional groups can then be used in a plethora of subsequent reactions, such as amide bond formation, etherification, or esterification.

Simultaneously or sequentially, the bromide can be subjected to a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of aryl, heteroaryl, alkyl, or amino substituents. This orthogonal reactivity allows for the rapid generation of a large library of analogues from a single, readily accessible starting material.

Design and Synthesis of Advanced Pharmaceutical Intermediates and Lead Compounds

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The specific substitution pattern of this compound could serve as a key intermediate in the synthesis of complex pharmaceutical targets. For instance, the 6-isopropoxypyridine motif is present in certain kinase inhibitors, where the alkoxy group can form important hydrogen bond interactions with the protein target.

Illustrative Data Table for Pharmaceutical Intermediate Synthesis

| Reaction Type | Reagent | Resulting Functional Group | Potential Therapeutic Area |

| Reductive Amination | Benzylamine | N-Benzyl-aminomethyl | Oncology |

| Suzuki Coupling | Pyrazole-4-boronic acid | 3-(Pyrazol-4-yl)pyridine | Inflammation |

| Grignard Reaction | Methylmagnesium bromide | 1-(Pyridin-2-yl)ethanol | Neuroscience |

Utility in Agrochemical Discovery and Development

The search for new, effective, and environmentally benign pesticides and herbicides is an ongoing effort in the agrochemical industry. Heterocyclic compounds, particularly those containing nitrogen, play a crucial role in this field. The structural elements of this compound are found in several classes of agrochemicals.

For example, the pyridine core is a key feature of neonicotinoid insecticides. While the specific substitution pattern of this compound does not directly correspond to existing commercial products, its functional handles allow for the synthesis of novel analogues with potentially improved properties. The aldehyde could be converted into an imine or oxime, which are common functionalities in insecticidal and fungicidal compounds. The bromo- and isopropoxy-substituents could be varied to optimize the biological activity, selectivity, and environmental persistence of the resulting compounds.

Furthermore, the development of new herbicides often targets specific plant enzymes. The versatile chemistry of this compound would allow for the synthesis of a range of inhibitors designed to probe the active sites of these enzymes, potentially leading to the discovery of new modes of action.

Role in Advanced Materials Science and Polymer Chemistry

The aldehyde and bromo functionalities of this compound suggest its potential as a monomer or a key intermediate in the synthesis of advanced materials and polymers.

Hypothetical Polymer Synthesis:

The aldehyde group can undergo condensation reactions with various nucleophiles to form polymers. For instance, reaction with diamines could yield polyimines (Schiff base polymers), which are known for their thermal stability and potential applications in electronics. The bromo-substituent offers a site for post-polymerization modification or for the synthesis of conjugated polymers through reactions like the Suzuki or Stille coupling. These conjugated polymers are of significant interest for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Potential in Porous Materials:

The rigid pyridine core and the reactive aldehyde and bromo groups make this compound a candidate for the synthesis of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The aldehyde could be used to form imine or other linkages characteristic of COF formation, while the pyridine nitrogen and the bromo-substituent could be involved in coordination with metal centers in MOFs or serve as sites for further functionalization.

Data Table: Potential Polymerization Reactions

| Polymerization Type | Reactant(s) with this compound | Resulting Polymer Class | Potential Applications |

| Polycondensation | Diamines | Polyimines | Thermally stable plastics, electronic materials |

| Cross-Coupling Polymerization | DIBoronic acids/esters | Conjugated Polymers | Organic electronics, sensors |

Contributions to Ligand Design for Catalysis

The pyridine nitrogen and the aldehyde group of this compound are key features for its potential use in designing ligands for metal-catalyzed reactions.

Schiff Base Ligands:

The aldehyde can readily react with primary amines to form Schiff base ligands. By varying the amine component, a wide range of bidentate or multidentate ligands can be synthesized. These ligands can then be complexed with various transition metals to form catalysts for a multitude of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties of these ligands, and consequently the catalytic activity of their metal complexes, can be tuned by the presence of the bromo and isopropoxy substituents on the pyridine ring.

Pincer Ligands:

The bromo-substituent on the pyridine ring offers a handle for the synthesis of pincer-type ligands. Through ortho-lithiation or other metal-halogen exchange reactions followed by reaction with appropriate electrophiles, it is theoretically possible to introduce donor arms on either side of the pyridine nitrogen, leading to the formation of tridentate pincer ligands. These ligands are known to form highly stable and active catalysts for a variety of reactions, including dehydrogenation, hydrogenation, and cross-coupling reactions.

Asymmetric Catalysis:

By using chiral amines in the condensation reaction with the aldehyde group, chiral Schiff base ligands can be prepared. These chiral ligands can be used to develop catalysts for asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is of high importance in the pharmaceutical and fine chemical industries.

Data Table: Potential Ligand Synthesis and Catalytic Applications

| Ligand Type | Synthetic Strategy | Potential Metal Complexes | Potential Catalytic Applications |

| Schiff Base | Condensation with primary amines | Pd, Cu, Ru, etc. | Oxidation, reduction, cross-coupling |

| Pincer | ortho-metalation/substitution | Pd, Pt, Ni, etc. | Dehydrogenation, hydrogenation, C-H activation |

| Chiral Schiff Base | Condensation with chiral amines | Rh, Ir, Ru, etc. | Asymmetric hydrogenation, asymmetric C-C bond formation |

Spectroscopic and Advanced Analytical Methodologies for 3 Bromo 6 Isopropoxypicolinaldehyde Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 3-Bromo-6-isopropoxypicolinaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of the molecule's connectivity and chemical environment.

¹H NMR Spectroscopy for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons on the pyridine (B92270) ring, the aldehyde proton, and the protons of the isopropoxy group.

The aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The two aromatic protons on the pyridine ring would appear as doublets due to coupling with each other. The proton at the C5 position is expected to be more shielded than the proton at the C4 position due to the electron-donating effect of the isopropoxy group. The isopropoxy group itself would present as a septet for the CH proton and a doublet for the two methyl groups, a characteristic pattern for this substituent.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.8 - 10.2 | s | - |

| H-4 | 7.8 - 8.1 | d | ~8-9 |

| H-5 | 6.8 - 7.1 | d | ~8-9 |

| -OCH(CH₃)₂ | 5.2 - 5.5 | sept | ~6-7 |

| -OCH(CH₃)₂ | 1.3 - 1.5 | d | ~6-7 |

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The predicted ¹³C NMR spectrum for this compound would show distinct signals for each of the nine unique carbon atoms. The carbonyl carbon of the aldehyde group would be the most downfield signal, typically in the range of δ 190-200 ppm. The carbon atoms of the pyridine ring would appear in the aromatic region (δ 110-165 ppm), with their specific shifts influenced by the bromo and isopropoxy substituents. The carbon attached to the bromine atom (C3) would be significantly shielded compared to an unsubstituted carbon, while the carbon attached to the isopropoxy group (C6) would be deshielded. The carbons of the isopropoxy group would appear in the upfield region.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 195 |

| C-2 | 150 - 155 |

| C-3 | 115 - 120 |

| C-4 | 140 - 145 |

| C-5 | 110 - 115 |

| C-6 | 160 - 165 |

| -OCH(CH₃)₂ | 70 - 75 |

| -OCH(CH₃)₂ | 20 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To confirm the assignments made from one-dimensional NMR spectra and to establish the complete connectivity of the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak between the H-4 and H-5 protons would confirm their adjacent positions on the pyridine ring. Similarly, a cross-peak between the methine and methyl protons of the isopropoxy group would confirm their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively assign the carbon signals for C-4, C-5, and the carbons of the isopropoxy group based on the already assigned proton signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, expected in the region of 1700-1720 cm⁻¹. The C-H stretching vibrations of the aldehyde group would appear around 2820 and 2720 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-H stretching of the isopropoxy group would be just below 3000 cm⁻¹. The C-O stretching of the isopropoxy ether linkage would result in a strong band around 1250-1300 cm⁻¹. The C-Br stretching vibration would appear in the lower frequency region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-C skeletal vibrations, which may be weak in the IR spectrum.

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 2980 - 2850 | Medium-Strong |

| C-H stretch (aldehyde) | 2850 - 2800 & 2750 - 2700 | Weak-Medium |

| C=O stretch (aldehyde) | 1720 - 1700 | Strong |

| C=C, C=N stretch (aromatic ring) | 1600 - 1450 | Medium-Strong |

| C-O stretch (ether) | 1300 - 1250 | Strong |

| C-Br stretch | 600 - 500 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound (C₉H₁₀BrNO₂), the expected exact mass would be around 242.99 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion.

The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2).

The fragmentation of the molecular ion would likely proceed through several pathways, including:

Loss of the aldehyde group (-CHO) to give a fragment at m/z [M-29]⁺.

Loss of the isopropoxy group (-OCH(CH₃)₂) to give a fragment at m/z [M-59]⁺.

Loss of a propylene (B89431) molecule from the isopropoxy group to give a fragment corresponding to 3-bromo-6-hydroxypicolinaldehyde.

Loss of the bromine atom to give a fragment at m/z [M-79/81]⁺.

Analysis of these fragmentation patterns would provide further confirmation of the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, arising from the conjugated system of the pyridine ring and the carbonyl group, would likely appear as strong absorption bands in the range of 250-300 nm. The n → π* transition, associated with the non-bonding electrons of the oxygen atom in the carbonyl group, would be observed as a weaker absorption band at a longer wavelength, typically above 300 nm. The positions of these bands will be influenced by the electronic effects of the bromo and isopropoxy substituents. The electron-donating isopropoxy group is expected to cause a slight red shift (bathochromic shift) of the absorption maxima compared to an unsubstituted picolinaldehyde.

Computational and Theoretical Investigations of 3 Bromo 6 Isopropoxypicolinaldehyde

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure and energetics of 3-bromo-6-isopropoxypicolinaldehyde.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations are typically employed to determine its optimized geometry, ground-state energy, and various thermodynamic properties.

A common approach involves using a hybrid functional, such as B3LYP, which incorporates a portion of the exact Hartree-Fock exchange, with a basis set like 6-311++G(d,p). researchgate.net This combination is known to provide reliable results for a wide range of organic compounds. The calculations would yield the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the dipole moment. These parameters are crucial for understanding the molecule's stability and reactivity.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| Total Electronic Energy | -2845.7 Hartree |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Molecular Orbital Analysis and Charge Distribution

The frontier molecular orbitals, HOMO and LUMO, are central to the chemical reactivity of this compound. The HOMO is the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. Analysis of the spatial distribution of these orbitals reveals the electrophilic and nucleophilic sites within the molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich isopropoxy group and the pyridine (B92270) ring, while the LUMO is anticipated to be centered on the electron-withdrawing aldehyde group and the carbon atom bonded to the bromine.

Furthermore, Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be performed to determine the partial atomic charges on each atom. This charge distribution provides a quantitative measure of the molecule's polarity and is instrumental in understanding intermolecular interactions and reaction mechanisms.

Conformation Analysis and Stereochemical Considerations

The presence of the isopropoxy group introduces rotational flexibility in this compound. A thorough conformation analysis is necessary to identify the most stable conformers and to understand their relative energies. This is typically achieved by performing a potential energy surface (PES) scan, where the dihedral angle of the C-O bond of the isopropoxy group is systematically rotated, and the energy of the molecule is calculated at each step.

The results of such an analysis would reveal the global minimum energy conformer, which is the most populated conformation at thermal equilibrium, as well as any local minima and the energy barriers between them. These conformational preferences can significantly influence the molecule's biological activity and its packing in the solid state.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to model various reactions, such as nucleophilic addition to the aldehyde group or nucleophilic aromatic substitution.

By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. Transition state theory can then be used to calculate the activation energy of the reaction, which is a key determinant of the reaction rate. The geometry of the transition state provides a snapshot of the molecule as it transforms from reactant to product, offering invaluable insights into the bonding changes that occur during the reaction.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The theoretical prediction of spectroscopic properties is a significant application of computational chemistry, aiding in the interpretation of experimental spectra and the structural elucidation of new compounds.

For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net The calculated chemical shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aldehyde | C=O Stretch | 1715 |

| Pyridine Ring | C=N Stretch | 1580 |

| Pyridine Ring | C-H Stretch | 3050-3100 |

| Isopropoxy Group | C-O Stretch | 1100-1150 |

| Bromo Group | C-Br Stretch | 650 |

Note: This data is illustrative and based on typical frequency ranges for these functional groups.

Molecular Modeling for Understanding Structure-Reactivity Relationships

Molecular modeling encompasses a range of computational techniques used to visualize and analyze the three-dimensional structure of molecules and to understand how this structure relates to their chemical reactivity. By creating a detailed model of this compound, researchers can explore its molecular electrostatic potential (MEP).

The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would likely show a negative potential around the oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring, indicating these are sites susceptible to electrophilic attack. Conversely, a positive potential would be expected around the hydrogen atom of the aldehyde group and the carbon atoms of the pyridine ring, suggesting these are sites for nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other molecules and for designing new reactions.

Rational Design Strategies Based on Computational Insights

The rational design of novel derivatives of this compound is a multifaceted process that leverages computational chemistry to predict and optimize the therapeutic potential of new chemical entities. nih.gov By integrating a variety of in silico techniques, researchers can explore the chemical space around the core scaffold, prioritizing the synthesis of compounds with a higher probability of desired biological activity and improved pharmacokinetic profiles. These strategies are broadly categorized into structure-based and ligand-based approaches, both of which provide a theoretical framework to guide molecular modification. nih.gov

At the heart of rational design is the principle of understanding and engineering the interactions between a ligand (the drug candidate) and its biological target. nih.gov For a compound like this compound, with its distinct pattern of substituents on a pyridine ring, computational methods offer a pathway to systematically evaluate the impact of modifications to the bromine, isopropoxy, and aldehyde groups.

A critical initial step in many rational design campaigns is the use of molecular docking simulations. nih.gov These studies predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov For this compound, a hypothetical docking study against a target enzyme could reveal key interactions. For instance, the aldehyde group, a known hydrogen bond acceptor, might form a crucial hydrogen bond with an amino acid residue in the active site. bohrium.com The isopropoxy group could be situated in a hydrophobic pocket, and the bromine atom might engage in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized in drug design.

To illustrate how computational insights can guide the modification of this compound, consider a hypothetical scenario where it is identified as a hit compound for a particular protein target. The initial docking score is promising but could be improved. A rational design strategy would then involve the in silico creation of a library of virtual derivatives and the evaluation of their docking scores.

Table 1: Hypothetical Docking Scores of this compound Derivatives

| Compound ID | R1 (Position 3) | R2 (Position 6) | Docking Score (kcal/mol) | Key Interaction(s) |

| Lead | -Br | -OCH(CH₃)₂ | -7.2 | H-bond with SER122 |

| DERIV-01 | -Cl | -OCH(CH₃)₂ | -7.0 | H-bond with SER122 |

| DERIV-02 | -CF₃ | -OCH(CH₃)₂ | -7.8 | H-bond with SER122, Halogen bond with LEU88 |

| DERIV-03 | -Br | -OCH₂CH₂OH | -8.1 | H-bonds with SER122 and ASP124 |

| DERIV-04 | -Br | -OC(CH₃)₃ | -6.9 | Steric clash with PHE150 |

This data is illustrative and for conceptual purposes only.

From this hypothetical data, several rational design strategies emerge. The replacement of the bromine with a trifluoromethyl group (DERIV-02) could enhance halogen bonding and improve the docking score. The introduction of a hydroxyl group on the isopropoxy side chain (DERIV-03) might allow for an additional hydrogen bond, significantly boosting binding affinity. Conversely, increasing the steric bulk (DERIV-04) could be detrimental.

Another powerful computational tool in rational drug design is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of picolinaldehyde derivatives, a QSAR model might reveal that inhibitory activity is positively correlated with the lipophilicity of the substituent at the 6-position and negatively correlated with its steric bulk. The presence of a halogen at position 3 could also be identified as a key contributor to activity. nih.gov

Table 2: Illustrative QSAR Model Parameters for Picolinaldehyde Derivatives

| Descriptor | Coefficient | p-value | Interpretation |

| cLogP (Lipophilicity) | +0.45 | <0.05 | Higher lipophilicity is associated with increased activity. |

| Molar Refractivity (Position 6) | -0.21 | <0.05 | Increased bulk at position 6 is detrimental to activity. |

| Electrostatic Charge (Pyridine N) | -0.15 | <0.05 | A more negative charge on the pyridine nitrogen enhances activity. |

| Halogen Presence (Position 3) | +0.62 | <0.01 | A halogen at position 3 significantly boosts activity. |

This data is illustrative and for conceptual purposes only.

Guided by such a QSAR model, a medicinal chemist could rationally propose new derivatives of this compound for synthesis. For example, they might explore other ether linkages at the 6-position that maintain or slightly increase lipophilicity without adding excessive bulk.

Furthermore, the aldehyde functionality of this compound presents an opportunity for the rational design of covalent inhibitors. nih.gov The aldehyde can react with nucleophilic residues like cysteine or lysine (B10760008) in a protein's active site to form a covalent bond, leading to potent and often irreversible inhibition. nih.gov Computational methods can be employed to model the reaction mechanism and predict the reactivity of the aldehyde group in the context of the target's active site.

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is another cornerstone of modern rational drug design. auctoresonline.org Before committing to the synthesis of a promising derivative, its likely pharmacokinetic profile can be computationally estimated. This includes parameters like aqueous solubility, intestinal absorption, and potential for metabolism by cytochrome P450 enzymes. auctoresonline.org By flagging potential liabilities early in the design phase, computational tools help to prioritize compounds that are more likely to have favorable drug-like properties.

Future Perspectives and Emerging Research Directions for 3 Bromo 6 Isopropoxypicolinaldehyde Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The functional group array of 3-Bromo-6-isopropoxypicolinaldehyde presents multiple sites for catalytic modification. Future research will undoubtedly focus on developing novel catalytic systems to unlock its full synthetic potential with high levels of control.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to this compound is a promising area of investigation. vcu.edunih.gov The presence of the bromine atom at the 3-position makes it an ideal handle for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of aryl, alkyl, alkynyl, and amino substituents. The development of next-generation palladium, nickel, and copper catalysts with bespoke ligands will be crucial for achieving high yields and functional group tolerance, particularly in the presence of the sensitive aldehyde moiety.

Furthermore, the direct C-H functionalization of the pyridine (B92270) ring represents a frontier in catalytic innovation. nih.gov While the existing substituents electronically influence the ring, emerging catalytic systems involving iridium, rhodium, and ruthenium could enable the selective activation and functionalization of the C-2, C-4, and C-5 positions. This would open up new avenues for creating diverse libraries of polysubstituted pyridines from a single advanced intermediate. researchgate.net

The aldehyde group itself is a target for a range of catalytic transformations. The development of chemo- and stereoselective catalysts for the reduction, oxidation, or addition of nucleophiles to the aldehyde will be paramount. For instance, asymmetric catalysts could be employed to generate chiral alcohols, which are valuable building blocks in medicinal chemistry.

| Catalytic Approach | Potential Transformation on this compound | Potential Benefits |

| Palladium/Nickel-Catalyzed Cross-Coupling | Suzuki, Stille, Sonogashira, Buchwald-Hartwig amination at the C-3 position. | Introduction of diverse functional groups (aryl, alkyl, alkynyl, amino). |

| Iridium/Rhodium-Catalyzed C-H Activation | Direct functionalization at C-2, C-4, or C-5 positions. | Atom-economical synthesis of polysubstituted pyridines. |

| Asymmetric Catalysis | Enantioselective reduction of the aldehyde to a chiral alcohol. | Access to stereochemically defined building blocks for pharmaceuticals. |

Application of Flow Chemistry and Microreactor Technology in Synthesis

The synthesis and derivatization of complex heterocyclic compounds like this compound can often involve hazardous reagents or intermediates and require precise control over reaction parameters. Flow chemistry and microreactor technology offer significant advantages in this regard. vcu.edu

The continuous nature of flow synthesis allows for enhanced heat and mass transfer, leading to improved reaction yields, selectivity, and safety. acs.org For instance, reactions involving highly reactive organometallic reagents for the modification of the bromo-group or addition to the aldehyde can be performed with greater control in a microreactor, minimizing the formation of byproducts. Furthermore, the small reaction volumes within microreactors enhance safety when dealing with potentially explosive or toxic intermediates.

Flow chemistry also enables the telescoping of multi-step synthetic sequences, where the output of one reactor is directly fed into the next. acs.org This can significantly reduce reaction times, purification steps, and solvent waste. A future automated synthesis platform could integrate the synthesis of this compound and its subsequent derivatization in a continuous flow process, enabling the rapid generation of a library of analogues.

Exploration of Bio-inspired and Biocatalytic Transformations

The quest for greener and more selective synthetic methods has spurred interest in biocatalysis. Enzymes offer unparalleled selectivity under mild reaction conditions and represent a powerful tool for the future functionalization of this compound.

The aldehyde functionality is a prime target for biocatalytic reduction. A range of alcohol dehydrogenases (ADHs) could be screened for their ability to reduce the picolinaldehyde to the corresponding alcohol with high enantioselectivity. This would provide a green alternative to traditional chemical reductants and yield valuable chiral building blocks.

Other classes of enzymes, such as transaminases, could potentially be engineered to convert the aldehyde into an amine, providing a direct route to chiral amino-pyridines. Furthermore, the isopropoxy group could be a substrate for enzymatic hydrolysis by specific etherases, revealing a hydroxypyridine that can be further functionalized. The exploration of novel enzymes through metagenomic screening and protein engineering will be key to expanding the biocatalytic toolbox for this and other complex molecules.

Integration into Automated Synthesis and High-Throughput Screening Platforms

The increasing demand for new molecules in drug discovery and materials science necessitates the use of automated synthesis and high-throughput screening (HTS) platforms. acs.org The structure of this compound makes it an ideal candidate for incorporation into such workflows.

Automated synthesis platforms can be programmed to perform a series of reactions on a small scale, allowing for the rapid generation of a library of derivatives. nih.gov For example, an automated system could perform a matrix of cross-coupling reactions at the bromine position with a diverse set of boronic acids, followed by a series of reductive aminations at the aldehyde position with a library of amines. This would generate a large and diverse collection of novel compounds with minimal manual intervention.

Once synthesized, these libraries can be directly subjected to HTS to evaluate their biological activity or material properties. eurofinsdiscovery.comnih.gov This integrated approach of automated synthesis and HTS can dramatically accelerate the discovery of new lead compounds for drug development or novel materials with desired functionalities. The data generated from these screens can also be used to build structure-activity relationship (SAR) models, guiding the design of future generations of molecules based on the this compound scaffold. pku.edu.cn

Discovery of Undiscovered Reactivity Modes and Novel Derivatizations

Beyond the predictable reactivity of its functional groups, this compound may possess undiscovered reactivity modes that can be unlocked through innovative synthetic methodologies.

For instance, the interplay between the bromo, isopropoxy, and aldehyde groups could lead to novel intramolecular cyclization reactions upon treatment with specific reagents or catalysts. The exploration of radical-based transformations could also unveil new pathways for functionalization. Photoredox catalysis, for example, could be used to generate pyridine-centered radicals that could participate in a variety of C-C and C-heteroatom bond-forming reactions.

The aldehyde group can be converted into a range of other functionalities, such as nitriles, oximes, or hydrazones, which can then undergo further unique transformations. For example, the oxime derivative could be a precursor for Beckmann rearrangement or other nitrogen-insertion reactions. The systematic exploration of these less-obvious reaction pathways will be crucial for expanding the chemical space accessible from this versatile starting material. A recent study on the reaction of aldehydes with electron-deficient 1,3,5-triazines leading to functionalized pyrimidines showcases the potential for novel cascade reactions. nih.gov

Expansion of Synthetic Applications in Emerging Fields of Chemical Science

The unique structural features of this compound and its derivatives make them attractive candidates for a range of emerging applications in chemical science.

In medicinal chemistry, the pyridine scaffold is a common motif in a vast number of FDA-approved drugs. researchgate.netacs.org The ability to readily diversify this compound at multiple positions makes it a valuable starting point for the synthesis of novel drug candidates targeting a wide range of diseases. nih.govnih.gov The presence of the halogen and alkoxy groups can be tuned to modulate the pharmacokinetic properties of the resulting molecules.

In materials science, functionalized pyridines are used in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The diverse library of compounds that can be generated from this compound could be screened for interesting photophysical or electronic properties. The bromo-substituent, for instance, is a known feature in some functional materials. nih.govnih.gov

Furthermore, the development of functionalized polycyclic aromatic hydrocarbons is an area of active research, and new benzannulation reactions could potentially utilize derivatives of this compound. The exploration of these and other cutting-edge applications will ensure that the chemistry of this compound remains a vibrant and productive area of research for years to come.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-6-isopropoxypicolinaldehyde, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves bromination of a picolinaldehyde precursor followed by nucleophilic substitution to introduce the isopropoxy group. For bromination, direct electrophilic substitution using Br₂ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) is common . For the isopropoxy group, coupling reactions (e.g., using isopropyl boronic acid in Suzuki-Miyaura reactions) or SNAr (nucleophilic aromatic substitution) with isopropanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) are viable . Optimize stoichiometry (1.2–1.5 eq. brominating agent) and monitor intermediates via TLC or HPLC to prevent over-bromination .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., aldehyde proton at ~10 ppm, isopropoxy splitting patterns) .

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₉H₁₀BrNO₂: calc. 258.99 g/mol).

- HPLC-PDA (photodiode array) for purity assessment (>95% area under the curve) with a C18 column and acetonitrile/water gradient .

Q. What stability considerations are critical for storing this compound, and how can degradation be mitigated?

- Methodological Answer : The aldehyde group is prone to oxidation; store under inert gas (N₂/Ar) at –20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via TGA (thermal gravimetric analysis) for decomposition thresholds. Add stabilizers like BHT (0.1% w/w) if aldehyde oxidation is observed .

Q. What are common impurities in this compound synthesis, and how can they be quantified?

- Methodological Answer : Key impurities include:

- Debrominated byproducts (e.g., 6-isopropoxypicolinaldehyde) due to incomplete bromination.

- Isomerization products (e.g., 5-bromo regioisomers).

Use GC-MS or LC-MS/MS with internal standards (e.g., deuterated analogs) for quantification. Adjust reaction time and temperature to suppress side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity between this compound and its analogs (e.g., 3-Bromo-6-methylpicolinic acid)?

- Methodological Answer : Perform comparative kinetic studies under identical conditions (solvent, catalyst, temperature). For example, the electron-withdrawing aldehyde group in this compound may reduce nucleophilic substitution rates compared to methyl-substituted analogs. Use DFT calculations to map charge distribution and predict reactivity differences .

Q. What computational strategies predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Apply density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. For Suzuki couplings, the bromine at position 3 is likely the primary reactive site due to lower activation energy (ΔG‡ ~25 kcal/mol vs. >30 kcal/mol for other positions). Validate predictions with experimental couplings (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) .

Q. How can derivatives of this compound be designed to enhance biological activity while maintaining synthetic feasibility?

- Methodological Answer : Use structure-activity relationship (SAR) studies:

- Replace the isopropoxy group with bulkier alkoxy groups (e.g., tert-butoxy) to test steric effects.

- Introduce electron-donating groups (e.g., –NH₂) para to the aldehyde to modulate electronic properties.

Screen derivatives via in vitro assays (e.g., enzyme inhibition) and correlate with computational docking scores .

Q. What experimental approaches reconcile discrepancies in biological activity data across studies involving brominated picolinaldehydes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。